molecular formula C29H32N4O4 B2711903 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide CAS No. 2034585-04-9

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide

Cat. No. B2711903
CAS RN: 2034585-04-9
M. Wt: 500.599
InChI Key: MOZSEZZKJUYYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C29H32N4O4 and its molecular weight is 500.599. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

The compound N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is involved in various synthesis techniques and the creation of derivatives with potential biological activities. Research has demonstrated novel methods for synthesizing benzoxazine derivatives, highlighting the compound's role in the development of molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Additionally, studies on the synthesis of benzodifuranyl and related compounds have provided insights into their pharmacological potentials, indicating the chemical's versatility in medicinal chemistry applications.

Photophysical Properties

Investigations into the luminescent properties and photo-induced electron transfer of related naphthalimide compounds with piperazine substituents have been conducted. These studies reveal the compound's potential in photophysical applications, where modifications to its structure could influence its electronic properties and applications in materials science (Gan et al., 2003).

Antimicrobial Activities

Derivatives of the compound have been synthesized and assessed for antimicrobial activities. Research indicates that certain modifications to the molecule can result in significant antimicrobial properties, suggesting its potential use in developing new antibacterial and antifungal agents (Temiz‐Arpacı et al., 2005). The structure-activity relationship studies of these derivatives provide valuable information for designing molecules with enhanced antimicrobial efficacy.

Cyclization Reactions and Chemical Transformations

The compound's structure allows for interesting cyclization reactions, leading to the formation of novel chemical entities. Research on halocyclization of related compounds has demonstrated the ability to generate new structures with potential biological activities, showcasing the compound's utility in organic synthesis and drug discovery (Zborovskii et al., 2011).

properties

IUPAC Name

N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4/c34-19-18-32(20-22-6-2-1-3-7-22)26(35)21-31-14-12-30(13-15-31)16-17-33-28(36)24-10-4-8-23-9-5-11-25(27(23)24)29(33)37/h1-11,34H,12-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZSEZZKJUYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N(CCO)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.